3,6-Diiodopyridazine
Overview
Description
The compound 3,6-Diiodopyridazine is a derivative of pyridazine, which is a heterocyclic compound with a nitrogen-containing aromatic ring. The diiodo substitution at the 3 and 6 positions of the pyridazine ring suggests that this compound could be an intermediate in various synthetic routes for producing other pyridazine derivatives with potential applications, such as anticancer agents .
Synthesis Analysis
The synthesis of 3,6-Diiodopyridazine derivatives can be achieved through different synthetic routes. One approach involves the diiodination of 2,4,6-trifluoropyridine to yield a 3,5-diiodo derivative, which can further react to form various substituted pyridazines . Another method includes the transformation of 3,6-dichloropyridazine into 3-allylseleno-6-alkylthiopyridazines, which have shown promising anticancer activity . Additionally, palladium-catalyzed cross-coupling reactions have been utilized to synthesize 3-amino-6-(hetero)arylpyridazines from 3-amino-6-chloro or 3-amino-6-iodopyridazine .
Molecular Structure Analysis
The molecular structure of 3,6-Diiodopyridazine derivatives is characterized by the presence of iodine atoms at the 3 and 6 positions of the pyridazine ring. This substitution pattern can influence the electronic properties of the molecule and its reactivity in further chemical transformations. The structure of 3,4,5-triazidopyridine-2,6-dicarbonitrile, a related compound, has been characterized by X-ray analysis, indicating the potential for detailed structural analysis of similar compounds .
Chemical Reactions Analysis
3,6-Diiodopyridazine and its derivatives participate in various chemical reactions. For instance, the 3,5-diiodo derivative of trifluoropyridine can undergo reactions such as 1,3-dipolar cycloaddition, phosphorylation, reduction, thermolysis, and photolysis . The synthesis of 3-allylseleno-6-alkylthiopyridazines from 3,6-dichloropyridazine also involves nucleophilic substitution reactions . Moreover, the solid-phase synthesis of aminopyridazines has been developed using resin-bound thiophenols as SNAR-labile linkers .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,6-Diiodopyridazine derivatives are influenced by the presence of iodine atoms and other substituents on the pyridazine ring. These properties are crucial for the compound's reactivity and potential biological activity. For example, the antiproliferative activities of 3-allylseleno-6-alkylthiopyridazines against breast cancer cells suggest that the physical and chemical properties of these compounds contribute to their biological efficacy . The electrochemical properties of various 3-amino-, 3-aryloxy-, and alkoxy-6-arylpyridazines have also been explored, highlighting their potential as antitumor agents .
Scientific Research Applications
The pyridazine ring, which is a part of 3,6-Diiodopyridazine, is known for its unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .
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Halogenated Heterocycles : 3,6-Diiodopyridazine is a type of halogenated heterocycle . Halogenated heterocycles are used in various fields of chemistry for research purposes .
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Carbazole-based Polymers : While not directly related to 3,6-Diiodopyridazine, there is research on 3,6-substituted carbazole-based polymers and their opto-electronic applications . Carbazole is renowned for its high charge carrier mobility, electron-donating property, and photoconductivity . It can be effortlessly functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions .
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Photochemistry : There is also research on the photochemistry of 3,6-diiodopyridazine . The study involves FTIR spectral data on the photochemistry of 3,6-diiodopyridazine in N2 matrix .
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Halogenated Heterocycles : 3,6-Diiodopyridazine is a type of halogenated heterocycle . Halogenated heterocycles are used in various fields of chemistry for research purposes .
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Carbazole-based Polymers : While not directly related to 3,6-Diiodopyridazine, there is research on 3,6-substituted carbazole-based polymers and their opto-electronic applications . Carbazole is renowned for its high charge carrier mobility, electron-donating property, and photoconductivity . It can be effortlessly functionalized with a variety of different groups at the 3,6-, 2,7-, or N- positions .
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Photochemistry : There is also research on the photochemistry of 3,6-diiodopyridazine . The study involves FTIR spectral data on the photochemistry of 3,6-diiodopyridazine in N2 matrix .
Safety And Hazards
properties
IUPAC Name |
3,6-diiodopyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-2-4(6)8-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLHXKPPHRIJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290589 | |
Record name | 3,6-diiodopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diiodopyridazine | |
CAS RN |
20698-04-8 | |
Record name | 20698-04-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-diiodopyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diiodopyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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